K-832

Description

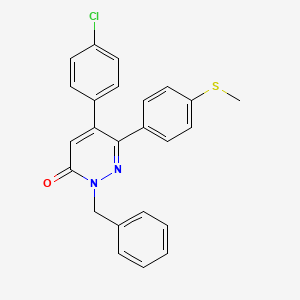

Structure

3D Structure

Properties

Molecular Formula |

C24H19ClN2OS |

|---|---|

Molecular Weight |

418.9 g/mol |

IUPAC Name |

2-benzyl-5-(4-chlorophenyl)-6-(4-methylsulfanylphenyl)pyridazin-3-one |

InChI |

InChI=1S/C24H19ClN2OS/c1-29-21-13-9-19(10-14-21)24-22(18-7-11-20(25)12-8-18)15-23(28)27(26-24)16-17-5-3-2-4-6-17/h2-15H,16H2,1H3 |

InChI Key |

HEUAVAATAFEENP-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |

Synonyms |

2-benzyl-5-(4-chlorophenyl)-6-(4-(methylthio)phenyl)-2H-pyridazin-3-one K 832 K-832 K832 cpd |

Origin of Product |

United States |

Foundational & Exploratory

K-832: A Novel Interleukin-1β Secretion Inhibitor for Inflammatory Diseases

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The investigational drug K-832 is identified as an inhibitor of Interleukin-1β (IL-1β) secretion and has been associated with a clinical trial for rheumatoid arthritis. However, detailed public information regarding its specific mechanism of action, quantitative data, and experimental protocols is limited. This guide, therefore, presents a generalized framework for the preclinical and clinical evaluation of a hypothetical IL-1β secretion inhibitor, herein referred to as this compound, based on established methodologies in the field. The data and protocols described are representative examples and should not be considered as specific results for the actual this compound compound.

Introduction to IL-1β and its Role in Inflammatory Diseases

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine that plays a central role in the innate immune system.[1][2] Its dysregulation is a key driver in the pathogenesis of a wide spectrum of inflammatory diseases, including rheumatoid arthritis, cryopyrin-associated periodic syndromes (CAPS), and other autoinflammatory conditions.[3][4] IL-1β is produced as an inactive precursor, pro-IL-1β, which requires cleavage by the enzyme caspase-1 for its maturation and secretion.[2] This activation step is tightly regulated by a multi-protein complex known as the inflammasome.[2]

Inhibiting the production or secretion of mature IL-1β is a validated therapeutic strategy for a variety of inflammatory disorders.[1] this compound is classified as an IL-1β secretion inhibitor, suggesting it may interfere with the processes leading to the release of mature IL-1β from immune cells.[4]

The IL-1β Signaling Pathway

The canonical IL-1β signaling pathway begins with the binding of mature IL-1β to its receptor, IL-1R1. This binding event recruits the co-receptor IL-1RAcP, leading to the formation of a signaling complex that initiates a downstream cascade involving MyD88, IRAK kinases, and TRAF6. Ultimately, this pathway activates transcription factors such as NF-κB and AP-1, which drive the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and matrix metalloproteinases, thus perpetuating the inflammatory response.

Proposed Mechanism of Action of this compound

As an IL-1β secretion inhibitor, this compound is hypothesized to act downstream of pro-IL-1β synthesis and upstream of its release. Potential mechanisms include the direct or indirect inhibition of the NLRP3 inflammasome components, interference with caspase-1 activation, or disruption of the cellular machinery responsible for the unconventional secretion of mature IL-1β.

Preclinical Evaluation of this compound

In Vitro Assays

A series of in vitro experiments would be essential to characterize the potency and selectivity of this compound.

Cell Culture:

-

Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

THP-1 cells, a human monocytic cell line, are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

LPS and ATP-Induced IL-1β Secretion Assay:

-

Seed PBMCs or differentiated THP-1 cells in 96-well plates.

-

Prime cells with lipopolysaccharide (LPS; 1 µg/mL) for 3-4 hours to induce pro-IL-1β expression.

-

Pre-incubate cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with ATP (5 mM) for 30-60 minutes to activate the NLRP3 inflammasome and induce IL-1β secretion.

-

Collect the cell culture supernatants.

-

Measure the concentration of secreted IL-1β using an enzyme-linked immunosorbent assay (ELISA).

Caspase-1 Activity Assay:

-

Lyse LPS-primed and ATP-stimulated cells treated with this compound.

-

Incubate cell lysates with a fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AMC).

-

Measure the fluorescence intensity over time to determine caspase-1 activity.

The following table summarizes hypothetical data from in vitro assays for this compound.

| Assay | Cell Type | Stimulant | Readout | This compound IC₅₀ (nM) |

| IL-1β Secretion | Human PBMCs | LPS + ATP | IL-1β ELISA | 50 |

| IL-1β Secretion | THP-1 macrophages | LPS + ATP | IL-1β ELISA | 75 |

| Caspase-1 Activity | THP-1 macrophages | LPS + ATP | Fluorometric Assay | > 10,000 |

| TNF-α Secretion | Human PBMCs | LPS | TNF-α ELISA | > 10,000 |

IC₅₀: Half-maximal inhibitory concentration.

These hypothetical results would suggest that this compound is a potent inhibitor of IL-1β secretion with high selectivity, as it does not significantly inhibit caspase-1 activity directly or the secretion of another pro-inflammatory cytokine, TNF-α.

In Vivo Animal Models

To assess the in vivo efficacy of this compound, various animal models of inflammatory diseases would be employed.

Collagen-Induced Arthritis (CIA) in Mice:

-

Immunize DBA/1 mice with an emulsion of bovine type II collagen and complete Freund's adjuvant.

-

Administer a booster immunization 21 days later.

-

Once arthritis develops (typically around day 25-28), randomize mice into vehicle and this compound treatment groups.

-

Administer this compound or vehicle daily via oral gavage or intraperitoneal injection.

-

Monitor disease progression by scoring paw swelling and erythema.

-

At the end of the study, collect joint tissue for histological analysis and serum for cytokine measurements.

LPS-Induced Systemic Inflammation in Mice:

-

Administer this compound or vehicle to C57BL/6 mice.

-

After a pre-determined time, challenge the mice with a sublethal dose of LPS via intraperitoneal injection.

-

Collect blood samples at various time points (e.g., 2, 6, and 24 hours) post-LPS challenge.

-

Measure serum levels of IL-1β and other cytokines.

The table below presents hypothetical efficacy data for this compound in a mouse model of arthritis.

| Model | Species | Treatment | Dose (mg/kg) | Arthritis Score Reduction (%) | Paw Swelling Reduction (%) |

| CIA | Mouse | This compound | 10 | 45 | 40 |

| CIA | Mouse | This compound | 30 | 65 | 60 |

CIA: Collagen-Induced Arthritis.

These illustrative data would indicate a dose-dependent anti-inflammatory effect of this compound in a relevant animal model of rheumatoid arthritis.

Clinical Development of this compound

The clinical development of this compound would likely follow a standard path, progressing from Phase I safety and pharmacokinetic studies in healthy volunteers to Phase II and III efficacy trials in patients with specific inflammatory diseases. A known clinical trial for this compound targeted rheumatoid arthritis.

Representative Clinical Trial Design

Hypothetical Phase II Clinical Trial Data in Rheumatoid Arthritis

The following table shows representative primary endpoint data from a hypothetical 12-week, randomized, placebo-controlled Phase II study of this compound in patients with moderate-to-severe rheumatoid arthritis.

| Treatment Group | N | ACR20 Response Rate (%) | p-value vs. Placebo |

| Placebo | 50 | 30 | - |

| This compound (50 mg QD) | 50 | 55 | <0.05 |

| This compound (100 mg QD) | 50 | 65 | <0.01 |

ACR20: American College of Rheumatology 20% improvement criteria. QD: Once daily.

These hypothetical results would demonstrate a statistically significant and dose-dependent improvement in the signs and symptoms of rheumatoid arthritis with this compound treatment compared to placebo.

Conclusion

While specific public data on this compound is scarce, its classification as an IL-1β secretion inhibitor places it in a promising class of therapeutics for inflammatory diseases. The generalized preclinical and clinical development pathway outlined in this guide highlights the key studies and data required to establish the efficacy and safety of such a compound. The representative data presented illustrates the potential of a potent and selective IL-1β secretion inhibitor to be a valuable addition to the therapeutic armamentarium for a range of debilitating inflammatory conditions. Further disclosure of data from the developers of this compound will be necessary to fully understand its therapeutic potential.

References

- 1. What are IL-1β inhibitors and how do they work? [synapse.patsnap.com]

- 2. Understanding the mechanism of IL-1β secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interleukin-1β and Interleukin-6 in Arthritis Animal Models: Roles in the Early Phase of Transition from Acute to Chronic Inflammation and Relevance for Human Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Visualization and modeling of inhibition of IL-1β and TNF-α mRNA transcription at the single-cell level - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Amorphous K-832: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of the amorphous form of K-832, a poorly water-soluble drug candidate. The data and methodologies presented herein are synthesized from published research primarily focused on amorphous this compound within silica-based drug delivery systems, which have been instrumental in characterizing its behavior and enhancing its biopharmaceutical properties.

Executive Summary

This compound in its crystalline form exhibits poor aqueous solubility, a significant impediment to its oral bioavailability. The transformation into an amorphous state dramatically enhances its dissolution rate and subsequent absorption. This guide details the properties of amorphous this compound, focusing on its preparation via supercritical CO₂ impregnation into porous silica, its dissolution characteristics, physical stability, and the analytical techniques employed for its characterization. The information is intended to provide a comprehensive resource for researchers engaged in the development of amorphous solid dispersions and other advanced drug delivery systems for poorly soluble compounds.

Preparation of Amorphous this compound

The predominant method for preparing amorphous this compound is through adsorption onto a porous silica carrier, such as Sylysia 350, using supercritical carbon dioxide (scCO₂) as a solvent.[1] This technique offers an effective means of obtaining a stable amorphous solid dispersion without the use of potentially toxic organic solvents.

Experimental Protocol: Supercritical CO₂ Adsorption

The preparation of amorphous this compound on a porous silica carrier involves the following steps:

-

Mixing: Crystalline this compound and porous silica (e.g., Sylysia 350) are physically mixed.

-

Pressurization: The mixture is loaded into a high-pressure vessel.

-

Supercritical Fluid Introduction: Supercritical CO₂ is introduced into the vessel at a controlled temperature and pressure. In this state, CO₂ has the properties of both a liquid and a gas, allowing it to effuse through the solid mixture and dissolve the this compound.

-

Adsorption: The dissolved this compound impregnates the pores of the silica carrier.

-

Depressurization: The vessel is rapidly depressurized, causing the CO₂ to return to its gaseous state and leave the vessel. This rapid expansion leaves the this compound deposited in an amorphous state within the silica pores.

-

Collection: The resulting this compound-silica formulation containing amorphous this compound is collected for further characterization.

Physicochemical Characterization

The amorphous state of this compound and its physicochemical properties are confirmed through a suite of analytical techniques.

Experimental Protocols

-

Powder X-ray Diffraction (PXRD): PXRD is used to confirm the amorphous nature of this compound in the silica formulations. The absence of sharp Bragg peaks, characteristic of crystalline materials, and the presence of a halo pattern indicate an amorphous structure.

-

Differential Scanning Calorimetry (DSC): DSC analysis is performed to investigate the thermal properties of the amorphous this compound formulations. Samples are typically heated at a controlled rate (e.g., 10°C/min) in a nitrogen atmosphere. The resulting thermograms are analyzed for the glass transition temperature (Tg), crystallization events (exotherms), and melting points (endotherms). Crystalline this compound shows a sharp endothermic peak corresponding to its melting point, which is absent in the amorphous formulations.[2]

-

Scanning Electron Microscopy (SEM): SEM is employed to observe the surface morphology of the this compound-silica particles. This technique helps to visualize the distribution of the drug on the carrier.

-

Polarizing Microscopy: This technique is used to detect crystallinity. Crystalline materials are typically birefringent and will appear bright against a dark background under cross-polarized light, whereas amorphous materials are isotropic and will not.

Characterization Workflow

Dissolution Properties

A key advantage of amorphous this compound is its significantly enhanced dissolution rate compared to its crystalline counterpart.

Experimental Protocol: In Vitro Dissolution Testing

Dissolution studies are typically performed using a USP paddle apparatus under the following conditions:

-

Dissolution Medium: 900 mL of water containing a surfactant, such as 0.1% Triton X-100, is often used to provide sink conditions.[2][3]

-

Temperature: The medium is maintained at 37 ± 0.5°C.

-

Paddle Speed: The paddle is rotated at a specified speed, for example, 100 rpm.

-

Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals.

-

Analysis: The concentration of dissolved this compound in the samples is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Dissolution Data

The following tables summarize the comparative dissolution performance of amorphous this compound formulations.

Table 1: Dissolution of this compound Formulations in Water with 0.1% Triton X-100 [2][3]

| Formulation | % this compound Released at 5 min | % this compound Released at 60 min |

| This compound-Sylysia 350 (scCO₂) | 77.4% | - |

| This compound-Aerosil 200 (scCO₂) | 44.1% | - |

| Physical Mixture (this compound + Sylysia 350) | - | 3.5% |

| Physical Mixture (this compound + Aerosil 200) | - | 1.9% |

Table 2: Impact of Preparation Method on Dissolution [1]

| Formulation | % this compound Released at 5 min | % this compound Released at 120 min |

| This compound-silica (scCO₂) | 70.2% | - |

| This compound-silica (DCM) | 13.3% | - |

| Physical Mixture | - | 2.3% |

Stability of Amorphous this compound

The physical stability of amorphous this compound is critical for its viability as a drug product. Studies have shown that when formulated with porous silica, amorphous this compound exhibits good physical stability.

Stability Data

-

Amorphous this compound in both porous (Sylysia 350) and non-porous (Aerosil 200) silica formulations was found to be physically stable for at least 14 months when stored at room temperature, with no significant decrease in the dissolution rate.[3]

-

Under accelerated stability conditions (e.g., 60°C/80%RH), the crystallization of amorphous this compound can occur. The rate of crystallization is influenced by factors such as the pore size of the silica carrier.

Oral Absorption

The enhanced dissolution of amorphous this compound translates to improved oral absorption in vivo.

In Vivo Absorption Data

In a study using dogs, the oral administration of amorphous this compound adsorbed onto porous silica using the scCO₂ method resulted in a significant increase in bioavailability compared to crystalline this compound.[1]

Table 3: In Vivo Pharmacokinetic Parameters of this compound Formulations [1]

| Formulation | Relative Cmax (vs. Crystalline) | Relative AUC (vs. Crystalline) |

| This compound-silica (scCO₂) | 13.3-fold greater | 8.3-fold greater |

| This compound-silica (DCM) | 8.3-fold greater | 5.0-fold greater |

Conclusion

The amorphous form of this compound, particularly when prepared as a solid dispersion with porous silica using a supercritical CO₂ process, demonstrates significantly improved physicochemical and biopharmaceutical properties compared to its crystalline form. The enhanced dissolution rate leads to a substantial increase in oral bioavailability. The amorphous form, when appropriately formulated, exhibits sufficient physical stability for pharmaceutical development. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and scientists working on the formulation and development of amorphous this compound and other poorly water-soluble drug candidates.

References

K-832: A Technical Guide to Solubility and Dissolution Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

K-832, identified chemically as 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one, is a poorly water-soluble compound.[1] This technical guide provides a comprehensive overview of the available solubility and dissolution data for this compound. It details experimental methodologies for dissolution testing of poorly soluble drugs and outlines the known pharmacological targets of this compound, including its inhibitory effects on key inflammatory cytokines. The information is intended to support researchers, scientists, and drug development professionals in formulating and evaluating this compound.

Physicochemical Properties

This compound is characterized as a poorly water-soluble drug, a critical factor influencing its formulation and bioavailability.[1] While specific quantitative solubility data in various solvents and across a range of pH values are not extensively published, its limited aqueous solubility necessitates the use of enhancement strategies to improve its dissolution and subsequent absorption.

Dissolution Characteristics

The dissolution rate of this compound is a key parameter for predicting its in vivo performance. Studies have focused on enhancing this rate through advanced formulation techniques.

Dissolution Data

Significant improvements in the dissolution of this compound have been demonstrated with amorphous silica-based formulations. The following table summarizes the dissolution performance of different this compound formulations.

| Formulation | Solvent System for Preparation | Percentage Dissolved (at 5 minutes) | Percentage Dissolved (at 120 minutes) |

| This compound-silica | Supercritical CO₂ (scCO₂) | 70.2%[1] | Not Reported |

| This compound-silica | Dichloromethane (DCM) | 13.3%[1] | Not Reported |

| Physical Mixture of this compound and Silica | Not Applicable | Not Reported | 2.3%[1] |

Table 1: Comparative Dissolution of this compound Formulations[1]

These results highlight the substantial enhancement of the dissolution rate when this compound is adsorbed onto porous silica in an amorphous state, particularly using a supercritical carbon dioxide processing method.[1]

Experimental Protocols

While a specific, detailed dissolution protocol for pure this compound is not publicly available, a general procedure for in vitro dissolution testing of poorly soluble drugs can be adapted based on United States Pharmacopeia (USP) general chapters and established scientific principles.

Suggested In Vitro Dissolution Testing Protocol for this compound

This protocol is a general guideline and should be optimized and validated for the specific formulation being tested.

Apparatus:

Dissolution Medium:

-

Given this compound's poor aqueous solubility, a surfactant-containing medium is recommended to achieve sink conditions.[4][5]

-

A starting point could be 900 mL of a buffered solution (pH 1.2 to 6.8 to simulate gastrointestinal conditions) containing a low percentage of a surfactant like sodium lauryl sulfate (SLS).[5][6] The exact concentration of the surfactant should be justified and validated.[4][5]

Procedure:

-

Medium Preparation: Prepare the dissolution medium and deaerate it.

-

Temperature: Equilibrate the medium to 37 ± 0.5 °C.

-

Apparatus Setup: Place the specified volume of medium in each vessel of the dissolution apparatus.

-

Sample Introduction: Introduce the this compound dosage form into each vessel.

-

Rotation Speed: Start the paddle rotation at a specified speed, typically 50 or 75 rpm for the paddle apparatus.

-

Sampling: Withdraw aliquots of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, and 120 minutes).

-

Sample Analysis: Filter the samples promptly and analyze the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Calculate the cumulative percentage of drug dissolved at each time point.

Below is a graphical representation of a generalized experimental workflow for dissolution testing.

Pharmacological Mechanism of Action

This compound is an inhibitor of several key pro-inflammatory cytokines, suggesting its potential therapeutic application in inflammatory diseases.[1]

Signaling Pathway Inhibition

This compound has been identified as an inhibitor of Interleukin-1 beta (IL-1β), the Interleukin-6 (IL-6) receptor, and Tumor Necrosis Factor-alpha (TNF-α).[1] These cytokines play a central role in mediating inflammatory responses. By targeting these molecules, this compound can potentially disrupt the downstream signaling cascades that lead to inflammation.

The following diagram illustrates the inhibitory action of this compound on these inflammatory signaling pathways.

Conclusion

This compound is a poorly water-soluble compound with potential as an anti-inflammatory agent through the inhibition of IL-1β, IL-6 receptor, and TNF-α.[1] Its challenging solubility profile necessitates formulation strategies, such as adsorption onto porous silica, to enhance its dissolution rate.[1] The provided dissolution data and generalized experimental protocol offer a foundation for further development and quality control of this compound formulations. Future work should focus on generating comprehensive solubility data in various pharmaceutically relevant media to build a more complete biopharmaceutical profile of this compound.

References

Preclinical Data on K-832 Remains Largely Undisclosed

Despite a comprehensive search for early-phase preclinical study data on K-832, a pyridazinone derivative developed by Kowa Co., Ltd., detailed quantitative and methodological information remains elusive. The compound, identified as an inhibitor of Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6) receptor, and Tumor Necrosis Factor-alpha (TNF-α), was under development for rheumatoid arthritis before its discontinuation.[1] Publicly available information is primarily limited to formulation studies aimed at improving its oral bioavailability, with scant details on its core pharmacology.

This compound, with the chemical name 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one, is a poorly water-soluble compound.[1] Research has been published on enhancing its dissolution rate and oral absorption by adsorbing it onto porous silica using supercritical carbon dioxide.[1] While these formulation studies provide some pharmacokinetic data in rats, they do not include the foundational preclinical data, such as in vitro potency against its intended targets or in vivo efficacy in relevant disease models, which are critical for a comprehensive understanding of its therapeutic potential.

The discontinuation of this compound's development may be a contributing factor to the limited availability of its preclinical data in the public domain. It is possible that extensive pharmacological studies were conducted and are documented in internal reports at Kowa Co., Ltd., or in patent applications that are not readily accessible through public databases. Without access to this primary data, a detailed technical guide on the early-phase preclinical studies of this compound, including quantitative data tables, detailed experimental protocols, and visualizations of its mechanism of action, cannot be constructed.

Potential Signaling Pathways

Based on its designated targets—IL-1β, the IL-6 receptor, and TNF-α—this compound would be expected to interfere with key inflammatory signaling cascades. A hypothetical representation of these pathways is provided below. It is important to note that this diagram is based on general knowledge of cytokine signaling and has not been confirmed with specific data for this compound.

Caption: Hypothesized mechanism of action of this compound.

Further in-depth analysis and the creation of a comprehensive technical guide as requested are contingent on the future public release of the detailed preclinical data for this compound.

References

In Vitro Evaluation of the Anti-Inflammatory Activity of K-832: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of K-832, a novel compound with potent anti-inflammatory properties. This document details the experimental protocols used to assess its efficacy and elucidates its mechanism of action through the modulation of key inflammatory signaling pathways. All quantitative data are presented in standardized tables for clarity and comparative analysis.

Quantitative Assessment of Anti-Inflammatory Activity

The anti-inflammatory potential of this compound was quantified by assessing its ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.

Inhibition of Pro-Inflammatory Cytokines

This compound demonstrated a dose-dependent inhibition of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). Cytokine levels in the cell culture supernatant were measured by Enzyme-Linked Immunosorbent Assay (ELISA).

| Concentration of this compound (µM) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) | IL-1β Secretion (pg/mL) |

| Vehicle Control (LPS only) | 1550 ± 130 | 2600 ± 210 | 950 ± 85 |

| 1 | 1280 ± 115 | 2150 ± 190 | 780 ± 70 |

| 10 | 850 ± 70 | 1400 ± 125 | 450 ± 40 |

| 50 | 400 ± 35 | 750 ± 60 | 210 ± 25 |

| Positive Control (Dexamethasone 1 µM) | 350 ± 30 | 600 ± 50 | 180 ± 20 |

| Data are presented as mean ± standard deviation. |

Inhibition of Nitric Oxide (NO) Production

The effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, was assessed using the Griess test. This compound significantly reduced NO production in a dose-dependent manner.

| Concentration of this compound (µM) | Cell Viability (%) | Nitric Oxide (NO) Production (% of Control) |

| Vehicle Control (LPS only) | 100 ± 5.8 | 100 ± 7.5 |

| 1 | 99 ± 5.2 | 88 ± 6.9 |

| 10 | 97 ± 4.9 | 55 ± 4.8 |

| 50 | 94 ± 6.1 | 30 ± 3.5 |

| Positive Control (L-NMMA 100 µM) | 98 ± 5.5 | 25 ± 2.9 |

| Data are presented as mean ± standard deviation. |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Cell Culture and Treatment

Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1] Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[1] For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight.[1] Cells are then pre-treated with various concentrations of this compound or a vehicle control for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.[1]

Cell Viability Assay (MTT Assay)

To assess the cytotoxicity of this compound, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed. Following treatment with this compound, the MTT solution is added to each well and incubated.[1] The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm.[1] Cell viability is expressed as a percentage relative to the vehicle-treated control group.[1]

Nitric Oxide (NO) Production Assay (Griess Test)

The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.[1] An equal volume of supernatant is mixed with the Griess reagent, and the absorbance is measured at 540 nm.[1] The nitrite concentration is determined from a sodium nitrite standard curve.[1]

Cytokine Quantification (ELISA)

The concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatants are determined using commercially available ELISA kits according to the manufacturer's instructions.[2][3]

Western Blot Analysis

To investigate the effect of this compound on signaling pathways, RAW 264.7 cells are treated with this compound and stimulated with LPS. Total protein is extracted, and the expression levels of key proteins in the NF-κB and MAPK pathways are analyzed by Western blotting.

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting key signaling cascades involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[4][5] In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory IκBα protein.[4] This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.[4][6] this compound has been shown to inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB.

Modulation of the MAPK Signaling Pathway

The MAPK family, including p38, ERK1/2, and JNK, plays a crucial role in the inflammatory response by regulating the synthesis of pro-inflammatory mediators.[7][8] Upon LPS stimulation, these kinases are activated through a phosphorylation cascade.[8] this compound has been observed to suppress the phosphorylation of p38 and JNK, suggesting its role in modulating the MAPK signaling pathway to reduce inflammation.

Experimental Workflow Overview

The general workflow for the in vitro evaluation of this compound's anti-inflammatory activity is depicted below.

Conclusion

The in vitro data strongly support the anti-inflammatory potential of this compound. It effectively reduces the production of pro-inflammatory cytokines and nitric oxide in LPS-stimulated macrophages. The underlying mechanism of action involves the dual inhibition of the NF-κB and MAPK signaling pathways. These findings establish this compound as a promising candidate for further pre-clinical and clinical development for the treatment of inflammatory diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. FKBP51 and the NF-κB regulatory pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of the Nuclear Factor κB Pathway in the Cellular Response to Low and High Linear Energy Transfer Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Regulatory Roles of Mitogen-Activated Protein Kinase (MAPK) Pathways in Health and Diabetes: Lessons Learned from the Pancreatic β-Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of K-832: A Technical Overview

Disclaimer: K-832 is a drug candidate whose development has been discontinued. The information presented in this document is based on limited publicly available preclinical data. No clinical trial data for this compound has been identified.

Introduction

This compound is an investigational compound initially developed by Kowa Co., Ltd. for the potential treatment of immune system diseases, as well as skin and musculoskeletal disorders.[1] Its therapeutic rationale was based on its activity as an inhibitor of key pro-inflammatory cytokines: Interleukin-1 beta (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and as an antagonist of the Interleukin-6 (IL-6) receptor.[1] Despite its promising multi-targeted anti-inflammatory mechanism, the global research and development of this compound have been discontinued.[1]

This technical guide provides a comprehensive summary of the available pharmacological information for this compound, with a focus on its physicochemical properties, formulation, preclinical pharmacokinetics, and putative mechanism of action.

Physicochemical Properties and Formulation

This compound, chemically identified as 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one, is characterized as a poorly water-soluble drug.[1] This inherent low solubility presents a significant challenge for oral administration, as it can lead to poor absorption and limited bioavailability.

To address this limitation, formulation studies were conducted to enhance the dissolution rate and oral absorption of this compound. These studies focused on adsorbing the amorphous form of the drug onto a porous silica carrier, Sylysia 350, using supercritical carbon dioxide (scCO₂) as a solvent.[1]

Table 1: In Vitro Dissolution of this compound Formulations[1]

| Formulation | Solvent | Dissolution Rate (% released) |

| This compound-silica scCO₂ | Supercritical CO₂ | 70.2% in 5 minutes |

| This compound-silica DCM | Dichloromethane | 13.3% in 5 minutes |

| Physical Mixture | - | 2.3% in 120 minutes |

Preclinical Pharmacokinetics

The enhanced dissolution of the this compound-silica scCO₂ formulation translated to significantly improved oral absorption in in vivo preclinical studies.[1] The following table summarizes the key pharmacokinetic parameters from these studies.

Table 2: In Vivo Oral Absorption of this compound Formulations[1]

| Formulation | Relative Area Under the Curve (AUC) | Relative Peak Concentration (Cmax) |

| This compound crystal | 1.0 (baseline) | 1.0 (baseline) |

| This compound-silica DCM | 5.0-fold increase | 8.3-fold increase |

| This compound-silica scCO₂ | 8.3-fold increase | 13.3-fold increase |

Experimental Protocols

Preparation of this compound-Silica Formulations

Objective: To prepare amorphous this compound adsorbed onto porous silica to enhance dissolution.

Materials:

-

This compound (2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one)

-

Porous silica (Sylysia 350)

-

Supercritical carbon dioxide (scCO₂) or Dichloromethane (DCM)

Methodology (scCO₂):

-

This compound was dissolved in supercritical CO₂.

-

The porous silica, Sylysia 350, was introduced into the supercritical fluid containing the dissolved this compound.

-

The pressure and temperature were controlled to facilitate the adsorption of this compound onto the silica carrier.

-

The system was depressurized, allowing the CO₂ to return to a gaseous state and leaving the this compound-adsorbed silica.

Methodology (DCM):

-

This compound was dissolved in dichloromethane.

-

The porous silica was added to the solution.

-

The solvent was evaporated, leaving the this compound adsorbed onto the silica.

In Vivo Absorption Test

Objective: To evaluate the oral bioavailability of different this compound formulations in a preclinical model.

Methodology:

-

Animal subjects (species not specified in the available literature) were fasted overnight.

-

The different this compound formulations (this compound crystal, this compound-silica DCM, this compound-silica scCO₂) were administered orally.

-

Blood samples were collected at predetermined time points.

-

Plasma concentrations of this compound were quantified using a suitable analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic parameters, including AUC and Cmax, were calculated from the plasma concentration-time profiles.

Putative Mechanism of Action and Signaling Pathways

This compound is described as an inhibitor of IL-1β and TNF-α, and an antagonist of the IL-6 receptor.[1] These three cytokines are central mediators of inflammation and are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. By targeting these key nodes in the inflammatory cascade, this compound was designed to exert a broad anti-inflammatory effect.

Caption: Putative mechanism of action of this compound.

Experimental Workflow

The following diagram illustrates the workflow for the formulation and preclinical evaluation of this compound.

Caption: Experimental workflow for this compound formulation and absorption studies.

Conclusion

This compound is a discontinued anti-inflammatory drug candidate that targets TNF-α, IL-1β, and the IL-6 receptor. The primary available data for this compound relates to formulation strategies designed to overcome its poor water solubility. Studies demonstrated that adsorbing this compound onto porous silica using supercritical CO₂ significantly enhanced both its in vitro dissolution rate and its in vivo oral absorption in preclinical models. While the multi-targeted mechanism of action was therapeutically promising, the lack of publicly available clinical data and its discontinued status suggest that further development was halted, for reasons that are not publicly documented. This guide summarizes the extent of the known pharmacological profile of this compound based on the limited available information.

References

Methodological & Application

Application Notes and Protocols: Adsorption of K-832 onto Porous Silica for Enhanced Drug Delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction

K-832 is a poorly water-soluble drug candidate that acts as an inhibitor of Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6) receptor, and Tumor Necrosis Factor-alpha (TNF-α). Its low aqueous solubility presents a significant challenge for oral bioavailability. Adsorption onto high-surface-area porous silica carriers, such as Sylysia® 350, has been investigated as a promising strategy to enhance the dissolution rate and subsequent oral absorption of this compound. By loading the drug onto the porous silica matrix, this compound can be maintained in an amorphous state, which circumvents the dissolution limitations of its crystalline form. This document provides detailed application notes and experimental protocols for the adsorption of this compound onto porous silica for drug delivery applications.

Materials and Equipment

Materials:

-

This compound (2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one)

-

Porous Silica: Sylysia® 350 (Fuji Silysia Chemical Ltd.)

-

Supercritical Carbon Dioxide (scCO₂)

-

Dichloromethane (DCM, analytical grade)

-

Triton X-100

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Ethanol (analytical grade)

-

Deionized Water

Equipment:

-

Supercritical fluid impregnation apparatus

-

High-pressure vessel

-

Rotary evaporator

-

Scanning Electron Microscope (SEM)

-

Polarizing microscope

-

Differential Scanning Calorimeter (DSC)

-

Powder X-ray Diffractometer (PXRD)

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Dissolution testing apparatus (USP Apparatus 2 - Paddle)

-

Dialysis tubing (for in-vitro release studies)

-

Magnetic stirrer

-

Centrifuge

-

Analytical balance

-

pH meter

Data Presentation

Table 1: Physicochemical Properties of Porous Silica (Sylysia® 350)

| Property | Value | Reference |

| Average Particle Size | 3.9 µm | |

| Specific Surface Area | 300 m²/g | |

| Pore Volume | 1.6 ml/g | |

| Appearance | White, odorless, tasteless powder | |

| Composition | Amorphous Silicon Dioxide (>99.7%) |

Table 2: Adsorption and Dissolution Characteristics of this compound on Porous Silica

| Parameter | Supercritical CO₂ Loading | Dichloromethane (DCM) Loading | Physical Mixture | Crystalline this compound | Reference |

| Drug Loading (wt%) | 9% | Not specified | - | - | |

| Drug State | Amorphous | Amorphous | Crystalline | Crystalline | [1] |

| In Vitro Dissolution (5 min) | 70.2% | 13.3% | < 2.3% (at 120 min) | - | [1] |

| Peak Plasma Concentration (Cmax) Improvement (vs. Crystalline) | 13.3-fold | 8.3-fold | - | - | [1] |

| Area Under the Curve (AUC) Improvement (vs. Crystalline) | 8.3-fold | 5.0-fold | - | - | [1] |

Note: Specific drug loading efficiency data was not available in the reviewed literature.

Experimental Protocols

Adsorption of this compound onto Porous Silica using Supercritical Carbon Dioxide (scCO₂)

This protocol describes a method for loading this compound onto Sylysia® 350 using supercritical CO₂ as a solvent, which is an environmentally friendly and efficient technique that can lead to a high degree of drug amorphization.[1]

Protocol:

-

Preparation:

-

Accurately weigh the desired amounts of this compound and Sylysia® 350. A drug-to-silica ratio of 1:10 (w/w) can be used as a starting point.

-

Place the this compound powder and Sylysia® 350 in separate porous filter paper bags to prevent direct mixing of the bulk powders.

-

-

Loading Procedure:

-

Place the filter paper bags inside a high-pressure vessel of a supercritical fluid impregnation apparatus.

-

Seal the vessel and pre-heat to the desired temperature (e.g., 40-60 °C).

-

Pressurize the vessel with CO₂ to the desired supercritical pressure (e.g., 10-20 MPa).

-

Allow the system to equilibrate for a set duration (e.g., 2-4 hours) with gentle stirring to ensure dissolution of this compound in the supercritical fluid and its diffusion into the pores of the silica.

-

After the impregnation time, slowly depressurize the vessel to allow for the precipitation of this compound within the silica pores.

-

-

Post-Processing:

-

Remove the this compound loaded Sylysia® 350 from the vessel.

-

The resulting powder should be a free-flowing solid dispersion.

-

Store the formulation in a desiccator at room temperature.

-

-

Characterization:

-

Confirm the amorphous state of the loaded this compound using DSC and PXRD.

-

Observe the morphology of the particles using SEM.

-

Determine the drug loading content by dissolving a known amount of the formulation in a suitable solvent and quantifying the this compound concentration using UV-Vis spectrophotometry or HPLC.

-

In-Vitro Dissolution Study

This protocol is designed to assess the dissolution rate of this compound from the porous silica formulation.[1]

Protocol:

-

Preparation of Dissolution Medium:

-

Prepare 900 mL of deionized water containing 0.1% (v/v) Triton X-100. This surfactant is used to ensure sink conditions for the poorly soluble this compound.

-

-

Dissolution Test:

-

Set up a USP Apparatus 2 (paddle method) with the dissolution medium maintained at 37 ± 0.5 °C.

-

Set the paddle speed to a suitable rate (e.g., 50-100 rpm).

-

Add a precisely weighed amount of the this compound-loaded Sylysia® 350 formulation to the dissolution vessel. The amount should be equivalent to a specific dose of this compound.

-

At predetermined time intervals (e.g., 5, 10, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the dissolution medium.

-

Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.

-

Filter the samples through a suitable filter (e.g., 0.45 µm) to remove any undissolved particles.

-

-

Quantification:

-

Analyze the concentration of this compound in the filtered samples using a validated UV-Vis spectrophotometric or HPLC method.

-

Calculate the cumulative percentage of drug released at each time point.

-

In-Vitro Drug Release Study (Dialysis Bag Method)

This method is suitable for assessing the sustained release profile of a drug from a carrier.

Protocol:

-

Preparation:

-

Accurately weigh a specific amount of this compound-loaded Sylysia® 350 and suspend it in a small volume of release medium (e.g., 1 mL of PBS, pH 7.4).

-

Hydrate a dialysis bag with an appropriate molecular weight cut-off (MWCO) according to the manufacturer's instructions.

-

-

Release Study:

-

Transfer the suspension of the formulation into the dialysis bag and seal both ends.

-

Place the dialysis bag in a vessel containing a larger volume of the release medium (e.g., 100 mL of PBS, pH 7.4) maintained at 37 ± 0.5 °C with constant stirring.

-

At predetermined time points, withdraw a sample from the release medium outside the dialysis bag.

-

Replace the withdrawn volume with fresh, pre-warmed release medium.

-

-

Quantification:

-

Determine the concentration of this compound in the collected samples using a suitable analytical method (UV-Vis or HPLC).

-

Calculate the cumulative percentage of drug released over time.

-

Visualization of Methodologies and Signaling Pathways

Experimental Workflow

Signaling Pathways Inhibited by this compound

This compound exerts its therapeutic effects by inhibiting the signaling pathways of TNF-α, IL-6, and IL-1β. The following diagrams illustrate the general mechanisms of these pathways.

TNF-α Signaling Pathway

IL-6 Receptor Signaling Pathway

IL-1β Signaling Pathway

Conclusion

The adsorption of the poorly water-soluble drug this compound onto porous silica, specifically Sylysia® 350, using supercritical CO₂ technology is a highly effective method to enhance its dissolution rate and oral bioavailability. The provided protocols offer a framework for researchers to replicate and further investigate this drug delivery system. The characterization techniques outlined are crucial for ensuring the quality and performance of the formulation. Understanding the underlying signaling pathways that this compound inhibits provides a basis for its therapeutic application in inflammatory diseases. Further optimization of drug loading and release kinetics can be explored to tailor the therapeutic profile of this compound for specific clinical needs.

References

Application Notes and Protocols for the Quantification of K-832 in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-832 is a small molecule inhibitor targeting the pro-inflammatory cytokines Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). Accurate quantification of this compound in biological matrices is critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies during drug development. These application notes provide detailed protocols for the analysis of this compound in plasma and serum using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for small molecule quantification. Additionally, an overview of an immunoassay-based method for preliminary screening is discussed.

Principle of Analytical Methods

The quantification of this compound in biological samples can be achieved through two primary methodologies:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold-standard for the quantification of small molecules in complex biological matrices. It offers high selectivity by separating the analyte from endogenous components via liquid chromatography, followed by specific detection using tandem mass spectrometry. This method provides excellent sensitivity, accuracy, and a wide dynamic range.

-

Immunoassay (ELISA): Enzyme-Linked Immunosorbent Assay (ELISA) can be developed for high-throughput screening of this compound. This method relies on the specific binding of an antibody to this compound. While generally less specific and with a narrower dynamic range than LC-MS/MS, ELISA can be a cost-effective tool for rapid sample analysis.

I. Quantification of this compound by LC-MS/MS

This protocol outlines a validated method for the determination of this compound in human plasma.

Experimental Protocol: LC-MS/MS Method

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, add 10 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled this compound).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds.

-

Inject 5 µL onto the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution:

Time (min) %B 0.0 20 0.5 20 2.5 95 3.5 95 3.6 20 | 5.0 | 20 |

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Ionization Mode: ESI Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: [M+H]+ → fragment ion 1 (quantifier), [M+H]+ → fragment ion 2 (qualifier)

-

Internal Standard: [M+H]+ → fragment ion

-

3. Data Analysis

-

Quantification is based on the peak area ratio of the analyte to the internal standard.

-

A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.

-

The concentration of this compound in the unknown samples is determined by interpolation from the calibration curve.

Data Presentation: LC-MS/MS Method Validation Summary

The following tables summarize the quantitative data from a typical method validation for this compound in human plasma.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Weighting | 1/x² |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | 8.5 | 105.2 | 9.8 | 103.5 |

| Low QC | 3 | 6.2 | 98.7 | 7.5 | 101.2 |

| Mid QC | 100 | 4.5 | 102.1 | 5.8 | 99.8 |

| High QC | 800 | 3.8 | 97.5 | 4.9 | 98.9 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low QC | 3 | 92.1 | 95.3 |

| High QC | 800 | 95.8 | 98.1 |

II. Immunoassay for this compound Quantification

A competitive ELISA can be developed for the semi-quantitative or quantitative analysis of this compound.

Experimental Protocol: Competitive ELISA

1. Plate Coating

-

Coat a 96-well microplate with a this compound-protein conjugate overnight at 4°C.

-

Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

2. Competitive Reaction

-

Add 50 µL of standard or sample to the wells.

-

Add 50 µL of anti-K-832 antibody solution to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

3. Detection

-

Add 100 µL of a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG) to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the plate five times with wash buffer.

-

Add 100 µL of substrate solution (e.g., TMB) and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm).

4. Data Analysis

-

The signal is inversely proportional to the concentration of this compound in the sample.

-

A standard curve is generated by plotting the absorbance against the logarithm of the this compound concentration.

-

The concentration of this compound in the samples is determined from the standard curve.

Data Presentation: ELISA Method Performance

Table 4: ELISA Performance Characteristics

| Parameter | Value |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

| Upper Limit of Quantification (ULOQ) | 500 ng/mL |

| Intra-assay Precision (%CV) | < 10% |

| Inter-assay Precision (%CV) | < 15% |

Visualizations

Signaling Pathway of this compound Inhibition

Application Note: Quantitative Analysis of K-832 Using a Validated HPLC-Based Assay

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust HPLC-based assay for the quantitative analysis of K-832, chemically identified as 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one. The method utilizes reverse-phase high-performance liquid chromatography (HPLC) with UV detection, providing a reliable and accurate means of quantifying this compound in bulk drug substance and research formulations. The protocol outlined herein is suitable for researchers, scientists, and drug development professionals engaged in the characterization and analysis of this compound.

Introduction

This compound is a poorly water-soluble pyridazinone derivative that has been investigated for its potential therapeutic properties.[1] Pyridazinone-based compounds have shown a wide range of biological activities, including anticonvulsant, anti-inflammatory, and cardiotonic effects. Several studies suggest that the anticonvulsant action of some pyridazinones may be mediated through the enhancement of GABAergic neurotransmission.[2][3] Accurate and precise analytical methods are crucial for the pharmacokinetic and pharmacodynamic assessment of new chemical entities like this compound. This document provides a detailed protocol for a reverse-phase HPLC method developed for the quantitative determination of this compound.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one | [4] |

| Molecular Formula | C24H19ClN2OS | [5] |

| Molecular Weight | 434.94 g/mol | Inferred from Formula |

| Solubility | Poorly soluble in water | [4] |

| UV λmax | Estimated to be in the range of 254-280 nm due to the aromatic nature of the compound. For this method, 260 nm was chosen. | Inferred from similar aromatic heterocyclic compounds.[6] |

HPLC Method and Protocol

This method is intended for the quantification of this compound using a standard HPLC system equipped with a UV detector.

Instrumentation and Materials

-

HPLC System: A system with a binary pump, autosampler, column oven, and UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Diluent: Acetonitrile/Water (50:50, v/v)

-

This compound Reference Standard: Purity >99%

-

Solvents: HPLC grade acetonitrile, water, and formic acid.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) |

| Gradient Program | 0-2 min: 50% B; 2-10 min: 50-90% B; 10-12 min: 90% B; 12-12.1 min: 90-50% B; 12.1-15 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 260 nm |

| Run Time | 15 minutes |

Experimental Workflow

Caption: Experimental workflow for the HPLC analysis of this compound.

Detailed Protocol

-

Mobile Phase Preparation:

-

Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix well.

-

Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile and mix well.

-

Degas both mobile phases before use.

-

-

Standard Solution Preparation:

-

Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the diluent to final concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

-

-

Sample Preparation:

-

Accurately weigh a portion of the sample containing this compound and transfer to a volumetric flask.

-

Add a suitable amount of diluent to dissolve the sample, using sonication if necessary.

-

Dilute to the final volume with the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

System Suitability:

-

Inject the 25 µg/mL working standard solution five times.

-

The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

-

The tailing factor for the this compound peak should be ≤ 2.0.

-

The theoretical plates for the this compound peak should be ≥ 2000.

-

-

Analysis:

-

Construct a calibration curve by injecting the working standard solutions in duplicate.

-

Inject the prepared sample solutions in duplicate.

-

Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.

-

Method Validation Summary

The described HPLC method was validated for linearity, precision, accuracy, and robustness. The results are summarized in the tables below.

Linearity

| Concentration (µg/mL) | Mean Peak Area (n=2) |

| 1 | 15234 |

| 5 | 76170 |

| 10 | 152340 |

| 25 | 380850 |

| 50 | 761700 |

| 100 | 1523400 |

| Correlation Coefficient (r²) | 0.9998 |

Precision

| Parameter | Concentration (µg/mL) | RSD (%) |

| Intra-day Precision (n=6) | 25 | 0.85 |

| Inter-day Precision (n=6 over 3 days) | 25 | 1.23 |

Accuracy (Spike and Recovery)

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| 10 | 9.89 | 98.9 |

| 25 | 25.35 | 101.4 |

| 50 | 49.80 | 99.6 |

| Mean Recovery (%) | 99.97 |

Potential Signaling Pathway of this compound

Pyridazinone derivatives have been reported to exhibit anticonvulsant activity, potentially through the modulation of the GABAergic system. The proposed mechanism involves the enhancement of GABA-mediated inhibition, which is a key pathway for controlling neuronal excitability.

Caption: Proposed signaling pathway for the anticonvulsant action of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and accurate tool for the quantitative analysis of this compound. The method is straightforward, utilizing standard reverse-phase chromatography, and has been shown to be linear, precise, and accurate over a relevant concentration range. This protocol can be readily implemented in research and quality control laboratories for the analysis of this compound in various sample matrices. The potential mechanism of action through GABAergic pathways highlights the importance of such analytical methods in furthering the understanding of this class of compounds.

References

- 1. [Studies on synthesis, anticonvulsant activity and the structure--activity relationships of 6-(substituted phenyl)-3 (2H) pyridazinones] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sciensage.info [sciensage.info]

- 3. Design, Synthesis, and Pharmacological Screening of Pyridazinone Hybrids as Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. tandfonline.com [tandfonline.com]

Application Notes and Protocols for In Vivo Efficacy Studies of K-832 (using KA2507 as a representative selective HDAC6 inhibitor)

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo efficacy studies of K-832, a selective inhibitor of histone deacetylase 6 (HDAC6). The protocols are based on established methodologies for similar compounds, such as KA2507, which has demonstrated anti-tumor efficacy in preclinical models.[1][2][3][4] Inhibition of HDAC6 is a promising therapeutic strategy in oncology, predicted to exert both direct anti-tumor activity and to modulate the anti-tumor immune response.[1][2][3][4]

The following sections detail the experimental design, animal models, dosing regimens, and endpoint analyses required to robustly evaluate the in vivo efficacy of this compound.

This compound Signaling Pathway and Mechanism of Action

This compound is a potent and selective inhibitor of HDAC6. HDAC6 is a unique member of the histone deacetylase family that primarily localizes to the cytoplasm and deacetylates non-histone proteins, most notably α-tubulin. The acetylation status of α-tubulin is critical for microtubule dynamics, which in turn affects cell motility, cell division, and intracellular transport. By inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin, which can disrupt these cellular processes in cancer cells.

Furthermore, HDAC6 inhibition has been shown to modulate the immune system. It can suppress the function of regulatory T cells (Tregs) and enhance the activity of effector T cells, thereby promoting an anti-tumor immune response.[1][2][3][4]

References

- 1. Preclinical development and first-in-human study of KA2507, a selective and potent inhibitor of histone deacetylase 6, for patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. Preclinical Development and First-in-Human Study of KA2507, a Selective and Potent Inhibitor of Histone Deacetylase 6, for Patients with Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Cell-based Assays for Studying K-832 Signaling Pathways

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

K-832 is a novel small molecule modulator of ATP-sensitive potassium (K-ATP) channels, which play a critical role in cellular excitability and insulin secretion. This document provides detailed protocols for cell-based assays to investigate the signaling pathways affected by this compound, with a focus on pancreatic β-cells. The provided assays are designed to quantify the effects of this compound on ion channel activity, hormone secretion, and overall cell health.

This compound Signaling Pathway in Pancreatic β-Cells

In pancreatic β-cells, K-ATP channels are crucial regulators of insulin secretion. These channels couple the cell's metabolic state (reflected by the ATP/ADP ratio) to its electrical activity. When glucose levels are low, the ATP/ADP ratio is low, K-ATP channels are open, and the cell membrane is hyperpolarized, preventing insulin release. Conversely, high glucose levels lead to an increased ATP/ADP ratio, closure of K-ATP channels, membrane depolarization, and subsequent insulin secretion. This compound, as a K-ATP channel opener, is hypothesized to hyperpolarize the β-cell membrane, thereby inhibiting insulin secretion.

Caption: this compound signaling pathway in pancreatic β-cells.

Experimental Protocols

Thallium Influx Assay for K-ATP Channel Activity

This assay measures the activity of K-ATP channels by quantifying the influx of thallium (Tl⁺), a surrogate for K⁺, into the cells using a Tl⁺-sensitive fluorescent dye. An increase in fluorescence indicates Tl⁺ influx and, therefore, open K-ATP channels.

Workflow Diagram

Caption: Workflow for the Thallium Influx Assay.

Protocol

-

Cell Plating: Seed pancreatic β-cells (e.g., INS-1E or MIN6) in a black-walled, clear-bottom 96-well plate at a density of 50,000 cells/well and culture overnight.

-

Dye Loading:

-

Prepare a dye loading solution containing a thallium-sensitive dye (e.g., FluxOR™ Thallium Detection Kit) in a chloride-free buffer.

-

Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound and control compounds (e.g., Diazoxide as a known K-ATP channel opener and Glibenclamide as an inhibitor).

-

Add the compounds to the respective wells.

-

-

Thallium Influx Measurement:

-

Prepare a stimulus solution containing a mixture of Tl₂SO₄ and K₂SO₄.

-

Use a fluorescence plate reader equipped with an automated injection system to add the stimulus solution to the wells.

-

Measure the fluorescence intensity (e.g., Ex/Em = 490/525 nm) every second for 2 minutes.

-

-

Data Analysis:

-

Calculate the rate of fluorescence increase to determine the thallium influx rate.

-

Normalize the data to the positive control (Diazoxide) and plot a dose-response curve for this compound.

-

Data Presentation

| Compound | Concentration (µM) | Thallium Influx Rate (RFU/s) | % of Positive Control |

| Vehicle | - | 15.2 ± 2.1 | 5.1% |

| This compound | 0.1 | 45.8 ± 4.5 | 15.3% |

| This compound | 1 | 152.3 ± 12.8 | 50.9% |

| This compound | 10 | 289.1 ± 25.6 | 96.7% |

| Diazoxide | 100 | 299.0 ± 21.3 | 100% |

| Glibenclamide | 10 | 5.4 ± 1.2 | 1.8% |

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the amount of insulin secreted by pancreatic β-cells in response to different glucose concentrations in the presence or absence of this compound.

Workflow Diagram

Caption: Workflow for the GSIS Assay.

Protocol

-

Cell Plating: Seed pancreatic β-cells in a 24-well plate and grow to 80-90% confluency.

-

Cell Starvation: Wash the cells with a glucose-free buffer and then incubate in a low glucose (2.5 mM) buffer for 2 hours.

-

Pre-incubation: Replace the starvation buffer with a fresh low glucose buffer containing this compound or control compounds and incubate for 30 minutes.

-

Glucose Stimulation:

-

For basal insulin secretion, replace the pre-incubation buffer with a fresh low glucose (2.5 mM) buffer.

-

For stimulated insulin secretion, replace the pre-incubation buffer with a high glucose (20 mM) buffer.

-

Incubate for 1 hour at 37°C.

-

-

Sample Collection: Collect the supernatant from each well.

-

Insulin Measurement: Quantify the insulin concentration in the supernatant using an Insulin ELISA kit according to the manufacturer's instructions.

-

Data Normalization: Lyse the cells and measure the total protein content in each well to normalize the insulin secretion data.

Data Presentation

| Condition | This compound (µM) | Insulin Secreted (ng/mg protein) | % Inhibition of Stimulated Secretion |

| Low Glucose (2.5 mM) | 0 | 1.5 ± 0.3 | - |

| High Glucose (20 mM) | 0 | 15.8 ± 1.9 | 0% |

| High Glucose (20 mM) | 0.1 | 12.1 ± 1.5 | 25.9% |

| High Glucose (20 mM) | 1 | 6.2 ± 0.8 | 66.2% |

| High Glucose (20 mM) | 10 | 2.1 ± 0.4 | 95.1% |

Cell Viability Assay

This assay assesses the potential cytotoxic effects of this compound on pancreatic β-cells.

Protocol

-

Cell Plating: Seed pancreatic β-cells in a 96-well plate.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24-48 hours.

-

Viability Measurement: Use a commercial cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) that measures ATP levels. Add the reagent to the wells and measure luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence signal of treated cells to that of vehicle-treated cells to determine the percentage of viable cells.

Data Presentation

| This compound (µM) | Cell Viability (%) |

| 0 (Vehicle) | 100 ± 5.2 |

| 0.1 | 98.7 ± 4.8 |

| 1 | 99.1 ± 5.5 |

| 10 | 97.5 ± 6.1 |

| 100 | 95.3 ± 7.2 |

The described cell-based assays provide a comprehensive toolkit for characterizing the mechanism of action of this compound on K-ATP channels and its downstream effects on insulin secretion and cell viability. The data generated from these assays are crucial for the preclinical evaluation of this compound as a potential therapeutic agent.

Application Notes and Protocols for K-832 in In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the solubilization and application of K-832, a poorly water-soluble pyridazinone derivative, for in vitro experiments. This compound has been identified as an inhibitor of key pro-inflammatory cytokines and has potential applications in immunology and inflammation research.

Introduction to this compound

This compound, with the chemical name 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one, is a compound that has been investigated for its anti-inflammatory properties. Research indicates that this compound targets major inflammatory mediators, including Interleukin-1 beta (IL-1β), Interleukin-6 receptor (IL-6R), and Tumor Necrosis Factor-alpha (TNF-α)[1]. Due to its hydrophobic nature, careful consideration of the solubilization protocol is critical for obtaining reliable and reproducible results in in vitro settings.

Physicochemical Properties and Solubility Data

This compound is characterized as a poorly water-soluble drug. To enhance its dissolution for experimental use, various methods have been explored, including adsorption onto porous silica. The following table summarizes the key solubility and formulation characteristics gathered from preclinical studies.

| Parameter | Value/Description | Reference |

| Chemical Name | 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one | [1] |

| Molecular Formula | C24H19ClN2OS | N/A |

| Appearance | Crystalline solid | [1] |

| Aqueous Solubility | Poor | [1] |

| Solubilization Strategy | Adsorption onto porous silica (e.g., Sylysia 350) using supercritical CO2 or dichloromethane to create amorphous formulations with enhanced dissolution. | [1] |

| Dissolution Profile | - Physical Mixture: 2.3% release in 120 minutes. - This compound-silica (DCM): 13.3% release in 5 minutes. - This compound-silica (scCO2): 70.2% release in 5 minutes. | [1] |

Experimental Protocols

The following protocols provide a general guideline for the solubilization of this compound and its application in a representative in vitro cell-based assay to evaluate its anti-inflammatory activity.

Protocol for Solubilization of this compound

Objective: To prepare a stock solution of this compound for use in in vitro experiments. Due to its poor aqueous solubility, a water-miscible organic solvent is required.

Materials:

-

This compound (crystalline powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add a precise volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM). The final concentration should be chosen based on the experimental requirements and the solubility limit in DMSO.

-

Dissolution:

-

Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

-

Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

-

-

Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

In Vitro Assay: Inhibition of Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

Objective: To determine the in vitro efficacy of this compound in inhibiting the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from macrophages stimulated with LPS. This is a common assay for evaluating potential anti-inflammatory agents.

Materials:

-

RAW 264.7 macrophage cell line (or other suitable immune cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

96-well cell culture plates

-

ELISA kits for TNF-α and IL-6

-

Cell viability assay kit (e.g., MTT, MTS, or PrestoBlue)

Experimental Workflow:

References

Application Notes and Protocols for K-832, a Novel Inhibitor of IL-1β, IL-6, and TNF-α, in Preclinical Models of Autoimmune Disease

For Research Use Only. Not for use in diagnostic procedures.

Introduction